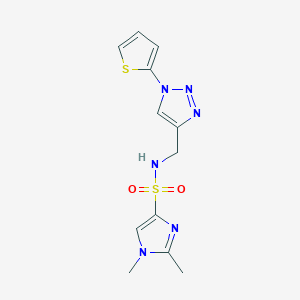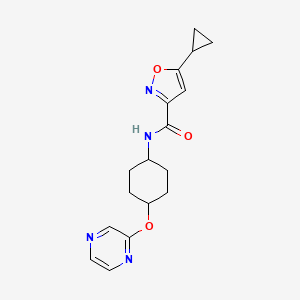
N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide (CTBC) is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including drug discovery, cancer therapy, and material science.
Scientific Research Applications
Antibacterial and Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial activities of benzothiazole derivatives, showing promise as antibacterial agents. For example, Palkar et al. (2017) designed and synthesized novel analogs displaying promising antibacterial activity especially against Staphylococcus aureus and Bacillus subtilis without cytotoxicity to mammalian cells (Palkar et al., 2017). Similarly, Patel et al. (2011) prepared new pyridine derivatives from 2-amino substituted benzothiazoles, showing variable and modest antibacterial and antifungal activities (Patel et al., 2011).
Anticancer Activities
Compounds containing benzothiazole units have been evaluated for their potential anticancer properties. Senthilkumar et al. (2021) synthesized a compound which was screened for antibacterial, antifungal, and anticancer activities, showing effectiveness against breast cancer cells (Senthilkumar et al., 2021).
Fluorescent Properties and Photo-Physical Characteristics
Padalkar et al. (2011) synthesized novel fluorescent derivatives based on benzimidazole, benzoxazole, and benzothiazole, exploring their excited state intra-molecular proton transfer pathways and dual emission characteristics, highlighting their potential for various photo-physical applications (Padalkar et al., 2011).
Supramolecular Gelators
Yadav and Ballabh (2020) investigated N-(thiazol-2-yl)benzamide derivatives for their gelation behavior, identifying compounds that act as supramolecular gelators through non-covalent interactions, offering insights into material science applications (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S2/c14-10(17)7-5-6-19-12(7)16-11(18)13-15-8-3-1-2-4-9(8)20-13/h1-6H,(H2,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILUXRKYLRQWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide](/img/structure/B2841613.png)

![1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2841615.png)
![3-(2,5-Dimethoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2841618.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2841627.png)


![N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2841630.png)

![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2841632.png)
![N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2841633.png)
![N-[(3-Methyl-4-phenylphenyl)methyl]prop-2-enamide](/img/structure/B2841634.png)